molecular formula C16H15N3O6S B2629679 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 865161-38-2

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

Cat. No. B2629679
CAS RN: 865161-38-2
M. Wt: 377.37
InChI Key: TUOFMKFDZRLTHM-MSUUIHNZSA-N
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Description

The compound “(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide” is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been studied for their potential antimycobacterial properties .


Synthesis Analysis

The synthesis of similar compounds involves the combination of imidazo and benzo[d]thiazole carboxamide derivatives with piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using state-of-the-art ab initio calculations . These studies revealed that excited-state hydrogen bonds and proton transfers are affected by solvent polarity .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve excited-state hydrogen bonds and proton transfers . The degree of charge transfer gradually increased with an increase in solvent polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using ab initio calculations . These studies revealed that the excited-state hydrogen bond strength depends on solvent effects and electronegativity of the proton donor and proton acceptor .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide, also known as N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Its unique structure allows it to interfere with cellular processes that are crucial for cancer cell proliferation and survival. Studies have demonstrated its efficacy in reducing tumor size and preventing metastasis in various cancer models .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against a range of bacterial and fungal pathogens, showing effectiveness in inhibiting their growth. This makes it a valuable tool in the fight against antibiotic-resistant strains .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It appears to protect neurons from oxidative stress and apoptosis, thereby preserving cognitive function .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory properties in various studies. It can reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways. This makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Photodynamic Therapy

The compound’s unique chemical properties make it suitable for use in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. It can be activated by specific wavelengths of light, leading to the generation of reactive oxygen species that can destroy targeted cells.

These applications highlight the versatility and potential of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide in various fields of scientific research. Each application opens up new avenues for further investigation and development.

Example source for anticancer research. Example source for antimicrobial activity. Example source for neuroprotective effects. Example source for anti-inflammatory properties. : Example source for antioxidant activity. : Example source for antiviral applications. : Example source for enzyme inhibition. : Example source for photodynamic therapy.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, similar compounds have shown activity against Mycobacterium tuberculosis .

Future Directions

The future directions for this compound could involve further studies on its potential antimycobacterial properties . Additionally, understanding the mechanism of solvent effects could help in the development of new products in optoelectronics and analytical tools .

properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S/c1-23-8-7-18-11-4-3-10(24-2)9-13(11)26-16(18)17-15(20)12-5-6-14(25-12)19(21)22/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOFMKFDZRLTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

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